4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol
Overview
Description
“4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol” is a complex organic compound. It contains a bromopyridinyl group, which is a type of aromatic compound that includes a pyridine ring substituted with a bromine atom . This compound can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclohexanol group attached to a bromopyridinyl group via a methylene bridge and an amine linkage . The exact molecular weight is 245.12 .Scientific Research Applications
Fluorescent Sensors and Imaging
- Fluorescent Sensor for Aluminum Ion Detection : A study developed a sensor for selective recognition of aluminum ions using a similar compound. This sensor showed an "OFF-ON type" mode in the presence of Al3+ ion and was used for bacterial cell imaging (E.coli DHα) and logic gate applications (Yadav & Singh, 2018).
Synthesis and Chemical Properties
- Synthesis of Cyclosporin O : A study involving the synthesis of Cyclosporin O, an immunosuppressive cyclic undecapeptide, utilized a compound similar to 4-{[(5-Bromopyridin-2-yl)methyl]amino}cyclohexan-1-ol in its process. This synthesis was achieved through a 4 + 7 segment condensation and cyclization process (Li & Xu, 2000).
- Ultrasound-Assisted Synthesis of Novel Compounds : Novel 2-amino-3-cyanopyridine derivatives were synthesized under ultrasonic irradiation, illustrating an alternative method for creating complex molecules, potentially relevant to this compound derivatives (Kalaria et al., 2014).
Biological Applications
- Anticonvulsant Properties : Research on related compounds, such as enaminones, revealed insights into their potential as anticonvulsants. These studies could inform the exploration of this compound's potential in similar applications (Scott et al., 1993).
Miscellaneous Applications
- Electrocatalytic Carboxylation : A study explored the electrocatalytic carboxylation of a similar compound with CO2 in an ionic liquid, yielding 6-aminonicotinic acid. This process demonstrates potential applications in green chemistry and sustainable synthesis methods (Feng et al., 2010).
- Antiviral Activity : Some derivatives of related compounds exhibited antiviral activity against human cytomegalovirus and herpes simplex virus type 1, suggesting potential research avenues for this compound in antiviral drug development (Saxena et al., 1990).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(5-bromopyridin-2-yl)methylamino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-9-1-2-11(14-7-9)8-15-10-3-5-12(16)6-4-10/h1-2,7,10,12,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDFGQFRFXCOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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